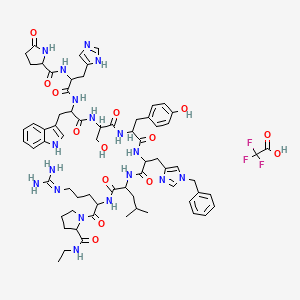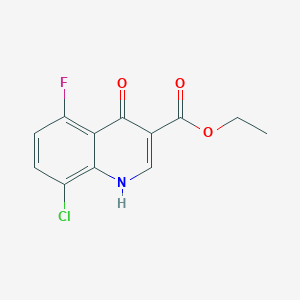
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The chloro and fluoro groups can be introduced via halogenation reactions using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of quinoline ketones
Reduction: Formation of quinoline amines
Substitution: Formation of various substituted quinoline derivatives
科学研究应用
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate: Lacks the fluoro group, which may influence its chemical properties and applications.
Ethyl 8-chloro-5-fluoroquinoline-3-carboxylate: Lacks the hydroxy group, which can impact its solubility and interaction with biological targets.
The presence of the chloro, fluoro, and hydroxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
属性
CAS 编号 |
1065094-11-2 |
|---|---|
分子式 |
C12H9ClFNO3 |
分子量 |
269.65 g/mol |
IUPAC 名称 |
ethyl 8-chloro-5-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
InChI 键 |
ZJZJBBUPOXIYBX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




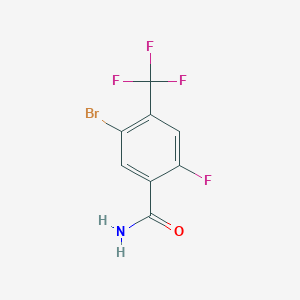


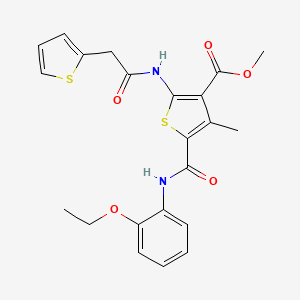
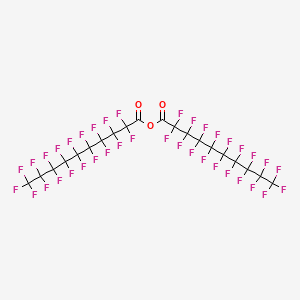
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)


![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)

